![molecular formula C17H18N4 B6447290 N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine CAS No. 2640902-64-1](/img/structure/B6447290.png)
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine
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Description
Scientific Research Applications
CDK2 Inhibitors in Cancer Treatment
“N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine” is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Nonlinear Optical (NLO) Materials
The compound has potential applications in the field of nonlinear optical (NLO) materials . NLO effects in materials have been widely utilized for optical signal-processing devices in information-telecommunication systems . Organic NLO materials can be particularly expected to support these devices in next-generation highly-advanced information society .
Benzylic Halides Reaction Pathways
While not directly related to “N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine”, benzylic halides, which share a similar benzyl group, typically react via SN1 or SN2 pathways . This could suggest potential reactivity or synthetic applications for the compound .
properties
IUPAC Name |
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-20(12-13-5-3-2-4-6-13)17-16-11-15(14-7-8-14)19-21(16)10-9-18-17/h2-6,9-11,14H,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLHTLMGKGQJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CN3C2=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine |
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